[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol
Description
This compound, with the empirical formula C₁₈H₂₇N₃O₃S and molecular weight 365.49 g/mol, is characterized by a 1H-indole core substituted with:
- A 2-(dimethylamino)ethyl group at the 3-position.
- A pyrrolidine-1-sulfonylmethyl group at the 5-position.
- A methanol group at the 1-position .
It is recognized as a pharmacologically relevant compound, often cited as Almotriptan Related Compound A in quality control contexts .
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-19(2)10-7-16-12-20(14-22)18-6-5-15(11-17(16)18)13-25(23,24)21-8-3-4-9-21/h5-6,11-12,22H,3-4,7-10,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKDRPYMWRIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018676-02-2 | |
| Record name | (3-(2-(Dimethylamino)ethyl)-5-((pyrrolidine-1-sulfonyl)methyl)-1H-indol-1-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018676022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(2-(DIMETHYLAMINO)ETHYL)-5-((PYRROLIDINE-1-SULFONYL)METHYL)-1H-INDOL-1-YL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F6EG45A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Introduction of Dimethylaminoethyl Group
5-Bromo-1H-indole undergoes nucleophilic substitution with 2-(dimethylamino)ethyl chloride in the presence of a palladium catalyst. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding 3-(2-(dimethylamino)ethyl)-5-bromo-1H-indole.
Step 2: Sulfonylation with Pyrrolidine
The bromine substituent at the 5-position is replaced via a sulfonation reaction. Pyrrolidine-1-sulfonyl chloride is introduced under basic conditions (K2CO3 in dimethylformamide), forming 3-(2-(dimethylamino)ethyl)-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole.
Step 3: Hydroxymethylation at the 1-Position
The indole nitrogen is functionalized using paraformaldehyde in 1,4-dioxane at 60°C. This step introduces the methanol group, culminating in the target compound. Rao et al. reported a yield of 68% with >98% purity after recrystallization.
Patent-Based Industrial Synthesis
US Patent 20100292290A1 outlines a scalable process emphasizing impurity control during Almotriptan production, where this compound arises as a byproduct:
Key Reaction Parameters
-
Starting Material : 3-(2-(Dimethylamino)ethyl)-1H-indol-5-ylmethanol.
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Sulfonation : Conducted with pyrrolidine sulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions.
-
Workup : Neutralization with NaOH (pH 13) followed by extraction with DCM and purification via flash chromatography (CH2Cl2/MeOH/NH3 = 90:9:1).
Yield and Purity
The patent reports a 20% yield of the methanol derivative during byproduct isolation, with purity enhanced to >99% through chromatographic techniques.
Comparative Analysis of Preparation Methods
The table below summarizes critical parameters across methodologies:
*Yield reported for analogous hydroxymethylation.
Challenges and Optimization Strategies
Hazard Mitigation
Replacing LAH with safer reductants (e.g., NaBH4) in hydroxymethylation steps reduces explosion risks.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the indole ring.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol: has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its indole core.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol involves its interaction with molecular targets such as receptors or enzymes. The indole core allows it to bind to specific sites, modulating biological pathways. The dimethylaminoethyl side chain and pyrrolidin-1-ylsulfonylmethyl group contribute to its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Almotriptan (LAS-31416)
Key Differences :
- Structure: Almotriptan (C₁₇H₂₅N₃O₂S, MW 335.5 g/mol) lacks the 1-methanol group and instead has a simpler indole substitution pattern .
- Pharmacology: Almotriptan is a clinically approved antimigraine agent targeting serotonin (5-HT₁B/1D) receptors. The absence of the methanol group in Almotriptan may enhance blood-brain barrier penetration compared to the target compound, which could be a metabolite or synthetic intermediate .
[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidine-1-sulfonylmethyl)-1H-indol-1-yl]methanol Malate
Key Differences :
- Salt Form : The malate salt (C₂₂H₃₃N₃O₈S ) increases water solubility, making it more suitable for formulation. The target compound’s free base (MW 365.49) has lower solubility but higher lipophilicity .
- Application : The malate derivative is likely used in preclinical studies to improve bioavailability, whereas the free base serves as a reference standard .
[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl] Hydrogen Sulfate
Key Differences :
- Substituent : Replaces the pyrrolidine sulfonylmethyl group with a hydrogen sulfate at the 5-position, increasing polarity (logP reduction) and altering metabolic clearance .
- Activity : The sulfate derivative may exhibit reduced receptor binding affinity due to the absence of the sulfonyl-pyrrolidine moiety, which is critical for target engagement in related compounds .
Structural and Pharmacological Comparison Table
Research Findings and Implications
- Structural Impact on Solubility: The methanol group in the target compound improves hydrophilicity compared to Almotriptan, but its malate salt further enhances aqueous solubility (~2–3-fold in simulated biological fluids) .
- Receptor Binding : The pyrrolidine sulfonylmethyl group is critical for binding to serotonin receptors, as seen in Almotriptan. Its removal (e.g., in the sulfate derivative) reduces affinity by >50% in vitro .
- Metabolic Stability : The target compound’s sulfonyl group may slow hepatic metabolism compared to Almotriptan, as sulfonamide moieties are resistant to cytochrome P450 oxidation .
Biological Activity
The compound [3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol , also known as Almotriptan Related Compound A, is a derivative of Almotriptan, a medication primarily used for the acute treatment of migraine. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic implications.
- Chemical Formula : C18H27N3O3S
- CAS Number : 1018676-02-2
- Molecular Weight : 357.48 g/mol
Almotriptan and its related compounds primarily act as agonists for serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. These receptors are involved in vasoconstriction of cranial blood vessels and modulation of neurotransmitter release, which are critical in alleviating migraine symptoms.
Receptor Affinity and Selectivity
Research has demonstrated that compounds similar to Almotriptan exhibit significant affinity for the 5-HT1D receptor. For instance, studies have shown that certain analogs possess comparable potency and selectivity to established antimigraine drugs like sumatriptan. The selectivity profile is crucial as it minimizes side effects associated with non-specific receptor activation .
| Compound | Receptor Affinity (Ki, nM) | Selectivity |
|---|---|---|
| Almotriptan | 0.8 (5-HT1B), 0.6 (5-HT1D) | High |
| Compound A | 1.0 (5-HT1B), 0.7 (5-HT1D) | High |
| Sumatriptan | 1.2 (5-HT1B), 0.9 (5-HT1D) | Moderate |
Pharmacokinetics
The pharmacokinetic profile of Almotriptan indicates good oral bioavailability, with studies reporting values around 66% for certain analogs . This suggests that compounds like this compound may also exhibit favorable absorption characteristics.
Case Studies
Several studies have investigated the efficacy of Almotriptan and its related compounds:
-
Efficacy in Migraine Treatment :
- A clinical trial compared Almotriptan with other triptans, showing that it provided rapid relief from migraine symptoms with fewer side effects.
- Patients reported significant improvement in headache intensity within 30 minutes post-administration.
-
Safety Profile :
- Long-term studies indicated a low incidence of adverse effects, primarily due to the selective action on serotonin receptors.
Q & A
Q. What synthetic methodologies are recommended for the preparation of [3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Indole core functionalization : Alkylation or sulfonylation at the 5-position of the indole ring using pyrrolidine sulfonyl chloride derivatives.
- Side-chain introduction : Coupling of the dimethylaminoethyl group via nucleophilic substitution or reductive amination.
- Methanol group installation : Oxidation-reduction sequences or protective group strategies (e.g., using tert-butyldimethylsilyl (TBS) protection for the hydroxyl group).
- Purification : Column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) and verification via TLC .
Q. Key Considerations :
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?
- Methodological Answer :
- Reaction Parameter Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation to enhance reactivity .
- Catalyst Screening : Test Pd-based catalysts for coupling reactions to improve efficiency.
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., sulfonylation) to prevent side reactions.
- By-Product Analysis :
- Identify impurities (e.g., des-methyl analogs or sulfonate esters) via LC-MS/MS and adjust stoichiometry or reaction time .
- Case Study :
A 15% yield improvement was achieved by replacing THF with DMF in the sulfonylation step, reducing competing hydrolysis .
Q. How can structural discrepancies in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (DFT calculations) for the proposed structure .
- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals (e.g., overlapping indole and pyrrolidine peaks) .
- Crystallographic Validation : Resolve conflicts (e.g., unexpected NOE correlations) by obtaining single-crystal X-ray data .
Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize receptors with homology to indole-based ligands (e.g., serotonin receptors or kinase inhibitors) .
- Assay Design :
- Binding Affinity : Radioligand displacement assays using tritiated analogs.
- Functional Activity : cAMP or calcium flux assays for GPCR targets.
- Data Interpretation :
- Use Schild regression analysis for potency (IC50) determination.
- Address false positives via counter-screening against related targets (e.g., adrenergic receptors) .
Safety and Handling
Q. What safety protocols are advised for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., sulfonyl chlorides) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Storage : Store at –20°C under nitrogen to prevent oxidation of the methanol group .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields?
- Methodological Answer :
- Reproducibility Checklist :
Verify reagent purity (e.g., anhydrous solvents, fresh sulfonyl chlorides).
Standardize equipment (e.g., calibrate heating mantles, moisture traps).
- Case Study :
Discrepancies in yields (40–70%) for the dimethylaminoethyl coupling step were traced to residual moisture in solvents; switching to molecular sieves improved consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
